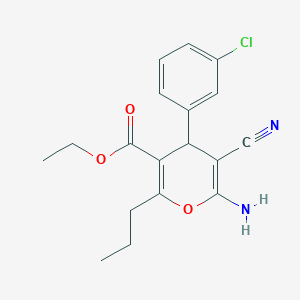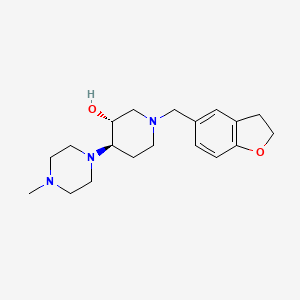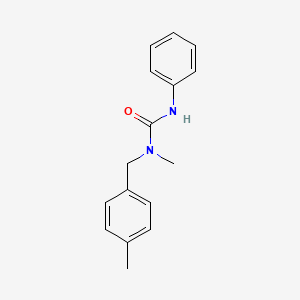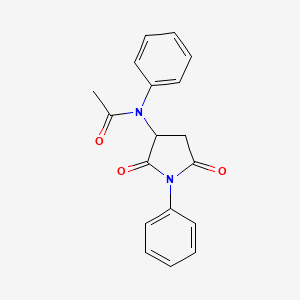
ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
描述
Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, also known as Compound A, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound has been studied extensively for its potential use as a drug candidate due to its unique chemical structure and promising biological activity.
作用机制
The mechanism of action of ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate A is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. For example, this compound A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound A has been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, one study found that this compound A inhibited the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide-stimulated macrophages. Another study found that this compound A induced apoptosis (programmed cell death) in human breast cancer cells.
实验室实验的优点和局限性
One advantage of using ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate A in lab experiments is its unique chemical structure, which may provide novel insights into the mechanisms of disease and potential therapeutic targets. Additionally, this compound A has been shown to exhibit potent biological activity at relatively low concentrations, making it a potentially useful tool for studying various disease processes. However, one limitation of using this compound A in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several potential future directions for research on ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate A. One area of interest is the development of more efficient and scalable synthesis methods to improve the yield and purity of this compound A. Another area of interest is the identification of the specific molecular targets and pathways involved in the biological activity of this compound A, which may provide insights into the mechanisms of disease and potential therapeutic targets. Additionally, further studies are needed to evaluate the safety and efficacy of this compound A in vivo, as well as its potential use in the treatment of various diseases.
科学研究应用
Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate A has been studied extensively for its potential use as a drug candidate in the treatment of various diseases. One study found that this compound A exhibited potent anti-inflammatory activity in vitro and in vivo, suggesting its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that this compound A had anti-cancer activity against human breast cancer cells, indicating its potential use as a cancer therapeutic agent.
属性
IUPAC Name |
ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-6-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-7-5-8-12(19)9-11/h5,7-9,15H,3-4,6,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOAGEWDFCQCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4997729.png)


![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997752.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4997771.png)

![ethyl 4-{[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4997786.png)
![3-[(3,5-dibromo-2-pyridinyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4997798.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide](/img/structure/B4997808.png)


![3-(4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4997831.png)
![1-ethyl-4-(3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4997835.png)
